3-Dimethylaminobutyramide hydrochloride
Description
3-Dimethylaminobutyramide hydrochloride is a tertiary amine hydrochloride derivative featuring a butyramide backbone substituted with a dimethylamino group. Hydrochloride salts are commonly employed in pharmaceuticals to improve crystallinity and facilitate purification .
Properties
CAS No. |
64037-66-7 |
|---|---|
Molecular Formula |
C6H15ClN2O |
Molecular Weight |
166.65 g/mol |
IUPAC Name |
(4-amino-4-oxobutan-2-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C6H14N2O.ClH/c1-5(8(2)3)4-6(7)9;/h5H,4H2,1-3H3,(H2,7,9);1H |
InChI Key |
DRTJQNPUCWCPOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)N)[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylaminobutyramide hydrochloride typically involves the reaction of dimethylamine with butyryl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:
Dimethylamine and Butyryl Chloride Reaction: Dimethylamine is reacted with butyryl chloride in an organic solvent like dichloromethane. Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Formation of the Amide: The reaction mixture is stirred at room temperature for several hours, leading to the formation of 3-Dimethylaminobutyramide.
Hydrochloride Salt Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of 3-Dimethylaminobutyramide hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Dimethylaminobutyramide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or alkoxides replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides or amines.
Scientific Research Applications
3-Dimethylaminobutyramide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-Dimethylaminobutyramide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of target molecules. The compound may also act as a nucleophile in biochemical reactions, facilitating the formation or cleavage of chemical bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The following table compares key structural features of 3-dimethylaminobutyramide hydrochloride with related compounds:
Key Observations :
- Backbone Diversity: While 3-dimethylaminobutyramide features a flexible butyramide chain, analogs like 3-methyladamantan-1-amine hydrochloride () incorporate rigid adamantane frameworks, which are known to enhance blood-brain barrier penetration in neurological therapeutics.
Pharmacological Activity
Although direct pharmacological data for 3-dimethylaminobutyramide hydrochloride are absent in the evidence, related compounds provide insights:
- 3-Methyladamantan-1-amine Hydrochloride (Desmethylmemantine) : A memantine analog used in Alzheimer’s disease due to NMDA receptor antagonism. Its adamantane structure enhances lipophilicity and CNS penetration .
- Donepezil Hydrochloride : Referenced in (Table 4), this acetylcholinesterase inhibitor (IC₅₀ = 0.014 µM) highlights the importance of tertiary amine hydrochlorides in neurodegenerative therapeutics. While structurally distinct, it underscores the role of ammonium salts in optimizing drug-receptor interactions.

Physicochemical Properties
- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases. For example, the adamantane derivative () likely balances lipophilicity with salt-induced solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

